

Glycyl-d-leucine: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Glycyl-d-leucine**

Cat. No.: **B1332752**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the dipeptide **Glycyl-d-leucine**. The information presented is intended to support research, discovery, and development activities where this molecule is of interest. Data is compiled from various chemical and biological databases, offering a centralized resource for scientists.

Core Physicochemical Properties

Glycyl-d-leucine is a dipeptide composed of glycine and the D-enantiomer of leucine. Its properties are crucial for understanding its behavior in biological systems, including its stability, solubility, and potential for transport across membranes. The following table summarizes key quantitative data for **Glycyl-d-leucine** and its related isomers.

Property	Value	Isomer	Source
Molecular Formula	C ₈ H ₁₆ N ₂ O ₃	D, L, DL	[1] [2]
Molecular Weight	188.23 g/mol	D	[1]
	188.22 g/mol	L, DL	[2] [3]
CAS Number	688-13-1	D	[1] [4]
Appearance	White to Almost white powder/crystal	L	
Melting Point	233 - 235 °C (decomposes)	L	[3]
	242 °C (decomposes)	DL	[5] [6]
Water Solubility	Colorless & clear (c=1)	D	[7]
	50 mg/mL (in PBS)	L	[8]
Predicted: 15.2 g/L	L		[9]
pKa (Strongest Acidic)	Predicted: 3.89	L	[9]
pKa (Strongest Basic)	Predicted: 8.14	L	[9]
LogP	Computed (XLogP3-AA): -2.3	DL	[2]
Predicted (ALOGPS): -2.1	L		[9]
Specific Rotation [α]D ₂₀	+33.5° to +36.5° (c=4, H ₂ O)	D	
	-33.0° to -37.0° (c=2, H ₂ O)	L	

Experimental Methodologies

The determination of the physicochemical properties of peptides like **Glycyl-d-leucine** is fundamental to their development as therapeutic agents or research tools.[\[10\]](#) These characteristics influence everything from bioavailability to formulation and storage.[\[10\]](#)[\[11\]](#) Below are detailed summaries of common experimental protocols.

Solubility Determination

Solubility is a critical parameter for any biologically active compound, dictating its formulation possibilities and absorption characteristics.

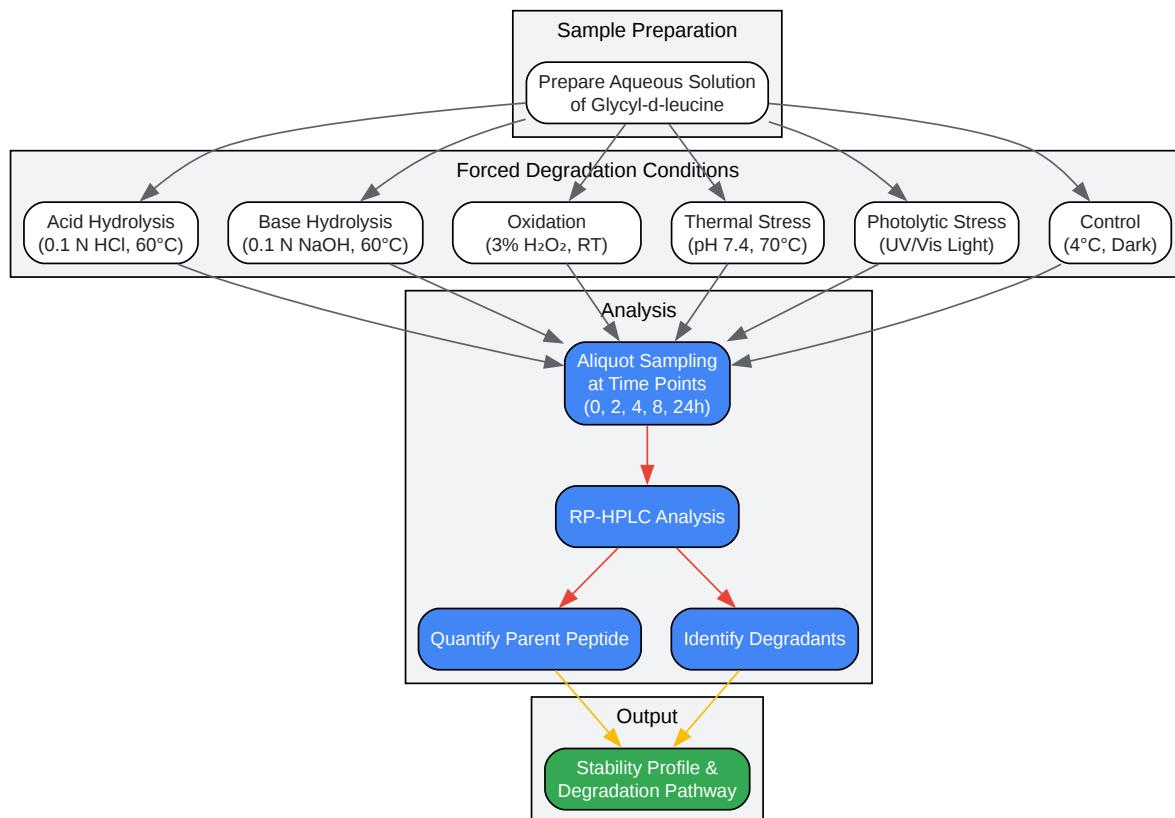
- Thermodynamic Solubility Assay:
 - An excess amount of the peptide is suspended in a specific buffer or solvent (e.g., phosphate-buffered saline, pH 7.4).
 - The suspension is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered or centrifuged to remove undissolved solid.
 - The concentration of the dissolved peptide in the supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.
- Turbidimetric Solubility Assay:
 - A stock solution of the peptide is prepared in a highly soluble solvent (e.g., DMSO).
 - Serial dilutions of the stock solution are made in an aqueous buffer in a microplate format.
 - The plate is incubated, and the point at which the compound precipitates is detected by measuring the turbidity (light scattering) using a plate reader. This provides a high-throughput, albeit less precise, measure of solubility.

Lipophilicity Determination (LogP/LogD)

Lipophilicity, often expressed as the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is crucial for predicting a molecule's ability to cross biological membranes.

- Shake-Flask Method (for LogD):
 - A pre-determined mass of **Glycyl-d-leucine** is dissolved in a biphasic system consisting of n-octanol and an aqueous buffer (e.g., PBS at pH 7.4).
 - The mixture is shaken vigorously to allow the peptide to partition between the two phases until equilibrium is reached.
 - The phases are separated by centrifugation.
 - The concentration of the peptide in both the n-octanol and aqueous phases is measured using an analytical technique like HPLC-UV.
 - The LogD value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Assessment (Forced Degradation)


Forced degradation studies are essential for identifying potential degradation pathways and developing stable formulations.[12]

- Protocol Overview: Solutions of **Glycyl-d-leucine** (e.g., 1 mg/mL) are prepared and subjected to various stress conditions as per ICH guidelines.[12] A control sample is kept under ideal conditions (e.g., refrigerated, protected from light) for comparison.
 - Acid/Base Hydrolysis: The peptide solution is incubated with dilute acid (e.g., 0.1 N HCl) and dilute base (e.g., 0.1 N NaOH) at a controlled, often elevated, temperature.[12]
 - Oxidative Degradation: The solution is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[12]
 - Thermal Degradation: The peptide solution is heated in a neutral buffer at an elevated temperature (e.g., 70°C).[12]
 - Photolytic Degradation: The solution is exposed to a controlled light source that emits both UV and visible light. A parallel sample is wrapped in foil to serve as a dark control.[12]

- Analysis: At specified time points, aliquots are taken from each stress condition. The samples are analyzed by a stability-indicating method, typically reverse-phase HPLC (RP-HPLC), to quantify the remaining parent peptide and detect the formation of degradation products.

Visualizing Experimental Workflows

The following diagram illustrates a typical workflow for assessing the chemical stability of a dipeptide like **Glycyl-d-leucine** under forced degradation conditions.

[Click to download full resolution via product page](#)

Caption: Workflow for Forced Degradation Stability Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. N-Glycyl-DL-leucine | C8H16N2O3 | CID 102468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Glycyl-L-leucine | C8H16N2O3 | CID 92843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. parchem.com [parchem.com]
- 5. echemi.com [echemi.com]
- 6. GLYCYL-DL-LEUCINE CAS#: 688-14-2 [chemicalbook.com]
- 7. Glycyl-D-Leucine^{1/2} Yoneyama Yakuhin Kogyo Co.,Ltd. [yone-yama.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Showing Compound Glycyl-L-leucine (FDB022228) - FooDB [foodb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Drug Physicochemical Profiling - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Glycyl-d-leucine: A Comprehensive Physicochemical Profile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1332752#physicochemical-properties-of-glycyl-d-leucine\]](https://www.benchchem.com/product/b1332752#physicochemical-properties-of-glycyl-d-leucine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com